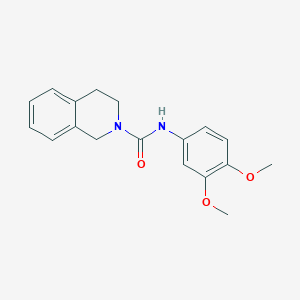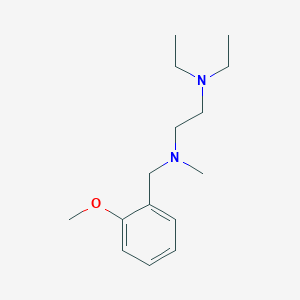
ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate, also known as CM-156, is a chemical compound that belongs to the piperazine class of compounds. It is a white crystalline powder with a molecular weight of 365.85 g/mol. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The exact mechanism of action of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is not fully understood. However, it has been proposed that ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in many types of cancer (Liu et al., 2017). Furthermore, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to inhibit the activation of TGF-β/Smad signaling pathway, which plays a critical role in the development of fibrosis (Wang et al., 2018).
Biochemical and Physiological Effects:
ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate induces apoptosis, inhibits cell proliferation, and reduces migration and invasion of cancer cells (Liu et al., 2017). Additionally, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases (Wang et al., 2018). Furthermore, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and MCP-1 (Wang et al., 2018).
实验室实验的优点和局限性
One of the major advantages of using ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate in lab experiments is its high purity and stability. ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has a purity of 98% and is stable under normal lab conditions. Additionally, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to have low toxicity in animal models (Liu et al., 2017). However, one of the limitations of using ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is its low solubility in water, which may limit its use in some experiments.
未来方向
There are several future directions for the research on ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate. One of the potential applications of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is in the treatment of liver fibrosis. In a recent study, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate was shown to reduce liver fibrosis in animal models (Wang et al., 2018). Therefore, further studies are needed to investigate the potential therapeutic applications of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate in liver fibrosis. Additionally, the anti-cancer effects of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate need to be further explored in animal models and clinical trials. Furthermore, the mechanism of action of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate needs to be fully elucidated to understand its potential therapeutic applications. Lastly, the development of more water-soluble derivatives of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate may enhance its potential applications in lab experiments and clinical trials.
Conclusion:
In conclusion, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate is a promising chemical compound that has potential therapeutic applications in cancer, inflammation, and fibrosis. Its high purity and stability make it an attractive compound for lab experiments. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate involves the reaction of 3-chloro-4-methylbenzoyl chloride with piperazine in the presence of triethylamine and subsequent esterification with ethanol. The yield of this reaction is approximately 70% with a purity of 98% (Liu et al., 2017).
科学研究应用
Ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-fibrotic effects. In vitro studies have demonstrated that ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells (Liu et al., 2017). Additionally, ethyl 4-(3-chloro-4-methylbenzoyl)-1-piperazinecarboxylate has been shown to reduce inflammation and fibrosis in animal models of lung and liver diseases (Wang et al., 2018).
属性
IUPAC Name |
ethyl 4-(3-chloro-4-methylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-3-21-15(20)18-8-6-17(7-9-18)14(19)12-5-4-11(2)13(16)10-12/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGUHTNSUBQDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-chloro-4-methylphenyl)carbonyl]piperazine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)
![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)

![[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5807019.png)


![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)



